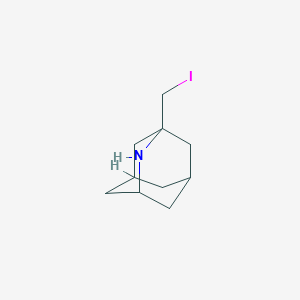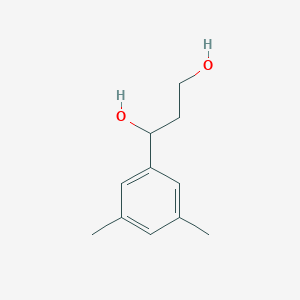![molecular formula C16H8N2O6 B13666983 2H-Anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione, 6-nitro- CAS No. 52298-01-8](/img/structure/B13666983.png)
2H-Anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione, 6-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-nitro-2H-anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione is a heterocyclic compound that belongs to the oxazine family. Oxazines are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-2H-anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione can be achieved through several synthetic routes. One common method involves the cyclization of anthraquinone derivatives with appropriate nitrogen-containing reagents under specific conditions . For example, the reaction of 1,4-dihydroxyanthraquinone with nitroaniline in the presence of a suitable catalyst can lead to the formation of the desired oxazine compound .
Industrial Production Methods
Industrial production of 6-nitro-2H-anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
6-nitro-2H-anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include amino derivatives, hydroxylated compounds, and various substituted oxazines .
Aplicaciones Científicas De Investigación
6-nitro-2H-anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-nitro-2H-anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione involves its interaction with specific molecular targets and pathways. The nitro group and anthraquinone moiety play crucial roles in its biological activities. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound may also inhibit specific enzymes or interfere with cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6-nitro-2H-anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione include other oxazine derivatives and anthraquinone-based compounds . Examples include:
- 2H-anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione
- 6-amino-2H-anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione
- 6-chloro-2H-anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione
Uniqueness
The uniqueness of 6-nitro-2H-anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione lies in its specific combination of a nitro group and an anthraquinone moiety, which imparts distinct chemical and biological properties . This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
52298-01-8 |
|---|---|
Fórmula molecular |
C16H8N2O6 |
Peso molecular |
324.24 g/mol |
Nombre IUPAC |
6-nitro-1,2-dihydronaphtho[2,3-h][3,1]benzoxazine-4,7,12-trione |
InChI |
InChI=1S/C16H8N2O6/c19-14-7-3-1-2-4-8(7)15(20)12-11(14)10(18(22)23)5-9-13(12)17-6-24-16(9)21/h1-5,17H,6H2 |
Clave InChI |
RASPFILDTJZROS-UHFFFAOYSA-N |
SMILES canónico |
C1NC2=C3C(=C(C=C2C(=O)O1)[N+](=O)[O-])C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


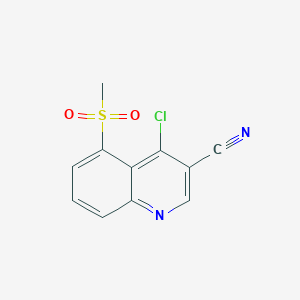
![8-Bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13666914.png)
![7-Amino-5-(methylsulfonyl)-2-(3-pyridyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13666916.png)
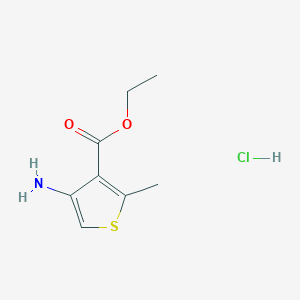
![9-(Trifluoromethyl)-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13666930.png)
![Ethyl 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B13666939.png)
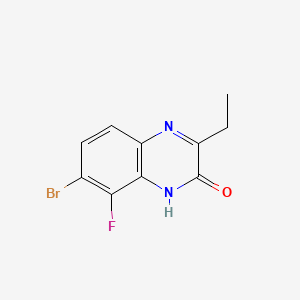
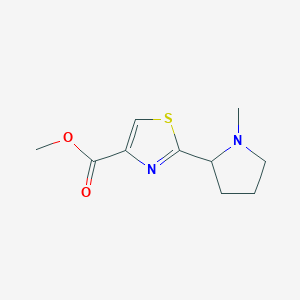
![Methyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13666960.png)
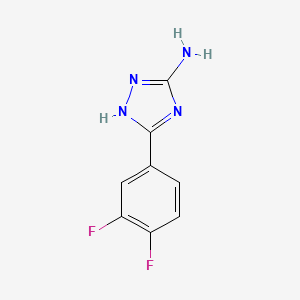
![6-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13666965.png)
